molecular formula C9H7N3O B1313106 6-pyridin-3-yl-2H-pyridazin-3-one CAS No. 78784-65-3

6-pyridin-3-yl-2H-pyridazin-3-one

Cat. No.: B1313106
CAS No.: 78784-65-3
M. Wt: 173.17 g/mol
InChI Key: OQYCHIKONQFIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pyridin-3-yl-2H-pyridazin-3-one (CAS 78784-65-3) is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly in the development of phosphodiesterase (PDE) inhibitors . Scientific research has identified this core structure as a critical precursor for developing potent and selective inhibitors for PDE3 and PDE4, which are key targets for respiratory diseases . Structure-activity relationship (SAR) studies demonstrate that the unsubstituted lactam functionality of the pyridazinone ring is a critical determinant for PDE3-inhibitory activity . This compound provides researchers with a versatile building block for further derivatization; for instance, introducing hydrophobic substituents at the pyridazinone nitrogen can strongly promote PDE4 inhibition, allowing for the fine-tuning of selectivity profiles in novel drug candidates . As a derivative of the known PDE inhibitor ibudilast, this compound is integral to exploratory research aimed at understanding enzyme selectivity and developing new therapeutic agents for inflammatory and cardiovascular conditions . The compound should be stored sealed in a dry, cool environment . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCHIKONQFIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439909
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78784-65-3
Record name 6-(Pyridin-3-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Pyridin 3 Yl 2h Pyridazin 3 One

Reactivity Profiles of the Pyridazinone Ring

The pyridazinone ring is an aromatic, six-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. This structure results in a π-deficient character, which profoundly influences its reactivity.

Electrophilic Aromatic Substitution: The pyridazinone ring, much like pyridine (B92270) and other azines, is generally deactivated towards electrophilic aromatic substitution. researchgate.net The presence of two electronegative nitrogen atoms reduces the electron density of the ring carbons, making them less susceptible to attack by electrophiles. researchgate.net Furthermore, the nitrogen atoms can be protonated or coordinate with Lewis acids under typical electrophilic reaction conditions, further deactivating the ring system. youtube.com Consequently, forcing conditions are often required for reactions like nitration or halogenation, and substitution, when it occurs, is often directed to specific available positions, though this is not a common transformation for this ring system.

Nucleophilic Aromatic Substitution: In contrast to its inertness toward electrophiles, the π-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic attack. researchgate.net Nucleophilic substitution of hydrogen (SNH) and substitution of leaving groups (SNAr) are important transformations.

Substitution of Leaving Groups: Halogens (e.g., chloro, bromo) are common leaving groups on the pyridazinone ring. Studies on related 4,5-dichloropyridazinones show that nucleophiles like phenoxides can regioselectively displace one or both chlorine atoms. clockss.org The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents can lead to unexpected 4,5-disubstituted products through a cine substitution mechanism. nih.gov Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also highly effective for introducing aryl or other substituents onto halopyridazinones, providing a versatile method for functionalization. researchgate.net

Nucleophilic Substitution of Hydrogen (SNH): Direct functionalization at C-4 can be achieved through SNH reactions. For instance, treatment of 2-benzyl-6-chloropyridazin-3(2H)-one with Grignard reagents, followed by an electrophilic quench (e.g., with Br₂), yields the C-4 alkylated derivative. nih.gov This proceeds via an anionic σH-adduct intermediate. nih.gov

Reaction Type Position Reagents/Conditions Outcome Reference
Nucleophilic SubstitutionC4 and/or C5Phenoxides, NaH, THFRegioselective displacement of Cl clockss.org
Cine SubstitutionC4, C5Grignard reagents on 5-halo derivatives4,5-disubstitution nih.gov
Suzuki-Miyaura CouplingC42-formylphenylboronic acid, Pd catalystBiaryl product formation and cyclization researchgate.net
SNH ReactionC4Grignard reagents, then Br₂C4-alkylation/arylation nih.gov

Ring-Closure Reactions (Synthesis): The pyridazinone ring is commonly synthesized via condensation reactions. A primary method involves the reaction of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). For 6-aryl pyridazinones, this involves the condensation of an appropriate aroylacrylic acid with hydrazine. researchgate.netnih.gov Another powerful method is the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkene or alkyne, which proceeds with high regioselectivity followed by nitrogen extrusion to form the pyridazine (B1198779) core. rsc.orgrsc.orgorganic-chemistry.org

Ring-Opening Reactions: While the aromatic pyridazinone ring is generally stable, ring-opening can be induced under specific conditions. Such transformations are less common than for saturated heterocycles but can occur, for instance, during the synthesis of complex polycyclic systems. mdpi.comsciencegate.appdntb.gov.ua For example, certain fused pyridone systems can undergo ring-opening transformations in the presence of acid or nucleophiles like ethanolamine. mdpi.com Ring-opening of the related aziridine (B145994) and azetidine (B1206935) heterocycles is a well-known process driven by ring strain, often under acidic conditions. youtube.com

Reactivity of the Pyridine Moiety and Inter-ring Interactions

The pyridine ring in 6-pyridin-3-yl-2H-pyridazin-3-one also has a distinct reactivity profile. wikipedia.org

Nucleophilic Attack: Like the pyridazinone ring, the pyridine ring is electron-deficient and reacts with strong nucleophiles, typically at the C2 and C4 positions. wikipedia.org

Electrophilic Attack: Electrophilic substitution on pyridine is difficult and requires harsh conditions, resembling the reactivity of nitrobenzene. wikipedia.org When it does occur, it favors the C3 position. The pyridazinone substituent at the C3 position of the pyridine ring will further influence the regioselectivity of such reactions.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available to act as a base or a nucleophile. youtube.com It readily reacts with alkyl halides to form pyridinium (B92312) salts and with peracids to form pyridine-N-oxides. wikipedia.org This N-oxidation can alter the substitution pattern, promoting electrophilic attack at the C2 and C4 positions. researchgate.netwikipedia.org

The two rings in the molecule exert mutual electronic influence. The pyridazinone ring acts as an electron-withdrawing group, which is expected to further decrease the electron density of the attached pyridine ring, potentially modifying its susceptibility to nucleophilic attack. Conversely, substitutions on the pyridine ring can modulate the electronic properties and reactivity of the pyridazinone core. nih.gov

Tautomeric Equilibria and Regioselectivity in Pyridazin-3(2H)-ones

Tautomerism: Pyridazin-3(2H)-ones can theoretically exist in a tautomeric equilibrium with their hydroxy-pyridazine form (6-pyridin-3-yl-pyridazin-3-ol). However, extensive studies on related pyridazinones have shown that the keto (or oxo) form is overwhelmingly predominant in various solvents. researchgate.net This stability of the 3(2H)-pyridazinone tautomer is a key feature of its structure. researchgate.net

Regioselectivity: The substitution pattern on the pyridazinone ring strongly directs the outcome of chemical reactions.

In Synthesis: The construction of the pyridazinone ring itself can be highly regioselective. For example, the [4+2] cycloaddition of α-halogeno hydrazones with enaminones provides pyridazine derivatives with remarkable regioselectivity. rsc.org Similarly, inverse-electron-demand Diels-Alder reactions between tetrazines and unsymmetrical dienophiles like alkynyl sulfides can yield single regioisomers. rsc.org

In Substitution Reactions: As noted in section 3.1.1, nucleophilic attack on substituted pyridazinones is also regioselective. In 4,5-dihalopyridazinones, the C4 position is often more reactive towards certain nucleophiles than the C5 position. clockss.org The presence of a directing group, such as a N-benzyl group, can be used to control the regioselectivity of substitutions at various positions of the pyridazine backbone. aliyuncs.com

Reaction Type Reactants Key Feature Outcome Reference
[4+2] Cycloadditionα-halogeno hydrazones + enaminonesCatalyst-free, mild conditionsHigh regioselectivity in pyridazine formation rsc.org
Diels-Alder ReactionTetrazines + alkynyl sulfidesInverse electron demandSynthesis of pyridazines without regioisomers rsc.org
Nucleophilic Substitution4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one + p-methoxyphenolMild conditions (NaH, 0 °C)Selective substitution at C4 clockss.org

Mechanistic Investigations of Key Transformations

Mechanistic studies on pyridazine and pyridazinone systems have provided insight into their reactivity.

Cycloaddition Mechanisms: The formation of pyridazines via L-proline-catalyzed inverse-electron-demand Diels-Alder reactions has been studied using NMR and mass spectrometry. nih.gov The proposed catalytic cycle involves the formation of an enamine dienophile, a [4+2] cycloaddition with a tetrazine, and a subsequent retro-Diels-Alder reaction to eliminate N₂ gas, yielding a dihydropyridazine. nih.govresearchgate.net

Substitution Mechanisms: The mechanism of nucleophilic substitution on chloropyridazinones has been investigated. The reaction with iodide, for instance, has been the subject of detailed mechanistic study. acs.org The cine substitution observed with Grignard reagents on 5-halopyridazinones is proposed to proceed through an anionic σH-adduct which is trapped by an electrophile before the expected elimination occurs. nih.gov

Photochemical Transformations: Pyridinium salts, formed by alkylating the pyridine nitrogen, undergo remarkable photochemical transformations. Mechanistic studies, including deuterium (B1214612) labeling, have shown that irradiation can lead to rearrangements involving intermediates such as azabenzvalene ions, which can be trapped by nucleophiles like water. nih.govresearchgate.net These studies are relevant for understanding potential light-induced reactions of the pyridine moiety in the target molecule.

Structure Activity Relationship Sar Principles in Pyridazinone Chemistry

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target. The pyridazine (B1198779) ring system possesses unique physicochemical properties that are vital for molecular recognition. nih.gov It has a high dipole moment and robust, dual hydrogen-bonding capacity, which can be crucial for drug-target interactions. nih.gov

Impact of Substitution at Pyridazinone Nitrogen and Carbon Positions on Chemical Reactivity

Modifying the pyridazinone ring by adding substituents to its nitrogen and carbon atoms is a primary strategy for tuning the molecule's properties. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can profoundly alter electronic distribution, solubility, metabolic stability, and target affinity. sarpublication.comnih.gov

Substitution at the N2 Position: The nitrogen atom at position 2 of the 2H-pyridazin-3-one ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's lipophilicity and its ability to form hydrogen bonds. For instance, in a series of 2-substituted 6-phenyl-3(2H)-pyridazinones, various functionalizations led to compounds with potent analgesic activity. sarpublication.com In studies on monoamine oxidase B (MAO-B) inhibitors, the addition of substituted benzalhydrazone moieties to the N2 position was hypothesized to increase inhibitory activity, particularly with electron-withdrawing groups on the benzalhydrazone ring. mdpi.com

Substitution at Carbon Positions (C4, C5, C6): The carbon atoms of the pyridazinone ring also offer opportunities for modification. Introducing substituents at the C4 and C5 positions can influence the planarity of the ring and introduce new interaction points. The C6 position is particularly significant. In the parent compound, this position is occupied by the pyridine (B92270) ring. In other derivatives, replacing the pyridine with different aryl or alkyl groups has been a key strategy in developing agents for various targets. For example, a series of 6-phenyl-3(2H)-pyridazinones were evaluated for antinociceptive activities. sarpublication.com Similarly, in the development of glucan synthase inhibitors, changes to the core pyridazinone structure, including substitutions, were explored to optimize activity. nih.gov

The following table summarizes research findings on how substitutions affect the biological activity of pyridazinone derivatives.

Position of SubstitutionSubstituent TypeResulting Biological ActivityResearch Context
N2 Substituted BenzalhydrazoneIncreased MAO-B InhibitionDesign of novel MAO-B inhibitors. mdpi.com
N2 Various functionalized groupsPotent Analgesic ActivityDevelopment of non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com
C6 4-AcylaminophenylGood Inodilating AgentsSearch for cardiovascular drugs. sarpublication.com
C4/C5 Halogen atomsGood Analgesic ActivitySynthesis of derivatives with reduced ulcerogenic side effects. sarpublication.com
Core Structure Indole moietyPDE4 InhibitionDiscovery of anti-inflammatory agents. nih.gov

Modulation of Chemical Properties through Pyridine Ring Modification

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, which does not participate in the aromatic system but can readily act as a Lewis base or hydrogen bond acceptor. wikipedia.org The reactivity of this nitrogen can be influenced by substituents on the pyridine ring itself. rsc.org

A modern and powerful strategy for modifying such heterocyclic systems is "skeletal editing." nih.govacs.org This involves the targeted replacement of one or more atoms within the ring scaffold. For instance, recent advances have demonstrated the ability to transmute the nitrogen atom of a pyridine ring into a functionalized carbon atom. nih.govresearchgate.net Such a transformation from a pyridine to a benzene (B151609) derivative can have a profound impact on molecular properties, including metabolic stability and bioavailability, offering a powerful tool in drug design and SAR studies. nih.gov Applying this concept to 6-pyridin-3-yl-2H-pyridazin-3-one could generate analogs where the pyridine ring is replaced by a variously substituted phenyl ring, allowing for a systematic exploration of how this part of the molecule contributes to its biological profile.

Computational Contributions to SAR Understanding

Computational chemistry provides invaluable tools for understanding and predicting SAR, saving time and resources in the drug discovery process. For pyridazinone derivatives, several computational methods have been employed.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov For pyridazinone derivatives, docking studies have been used to identify key interactions with target enzymes like phosphodiesterase 4 (PDE4) and monoamine oxidase B (MAO-B). mdpi.comnih.gov These studies can rationalize the observed activity of a compound and guide the design of new analogs with improved binding affinity. For example, docking studies of MAO-B inhibitors suggested that interactions with specific amino acid residues like E84 or Y326 were crucial for high inhibitory efficiency. mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. This approach has been applied to phthalazine (B143731) derivatives, which are structurally related to pyridazines, to understand their activity as phosphodiesterase IV inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time. This can help to assess the stability of binding modes predicted by docking and reveal conformational changes that may occur upon binding. acs.org

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to study the electronic structure of molecules. It has been employed to investigate the mechanisms of reactions involving pyridine rings, such as the effect of acidic or basic conditions on electrocyclization during skeletal editing transformations. nih.gov

These computational approaches, summarized in the table below, are integral to modern medicinal chemistry, enabling a deeper, atom-level understanding of the structure-activity relationships that govern the function of pyridazinone-based compounds.

Computational TechniqueApplication in Pyridazinone SARExample
Molecular Docking Predicts binding modes and identifies key interactions with target proteins.Identifying interactions of pyridazinone derivatives with PDE4B and MAO-B active sites. mdpi.comnih.gov
Molecular Dynamics (MD) Confirms the stability of predicted binding modes and analyzes dynamic behavior.Predicting and confirming the binding mode of 3,6-disubstituted pyridazine derivatives. acs.org
3D-QSAR (e.g., CoMFA) Correlates 3D molecular properties with biological activity to guide design.Analysis of related phthalazine derivatives as phosphodiesterase IV inhibitors. nih.gov
DFT Calculations Investigates electronic structure and reaction mechanisms.Elucidating the mechanism of pyridine-to-benzene skeletal editing transformations. nih.gov

Advanced Computational and Theoretical Studies of 6 Pyridin 3 Yl 2h Pyridazin 3 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy. For 6-pyridin-3-yl-2H-pyridazin-3-one, these methods have been used to explore its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional structure. These calculations typically involve finding the minimum energy conformation of the molecule. For similar pyridazinone derivatives, DFT calculations have been shown to provide geometric parameters, such as bond lengths and angles, that are in good agreement with experimental data obtained from X-ray diffraction. uomphysics.netsfasu.edu For instance, in a study of related compounds, the correlation coefficient between DFT-calculated and XRD-determined bond lengths was found to be high, indicating the reliability of the theoretical approach. uomphysics.net The planarity of the pyridazine (B1198779) ring is a key feature, although substitutions can introduce slight distortions. sfasu.edu

Table 1: Selected Optimized Geometrical Parameters (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (pyridazine)1.39 - 1.47118 - 122
C-N (pyridazine)1.33 - 1.38117 - 123
N-N (pyridazine)1.34
C=O1.23
C-H1.08 - 1.09
C-C (inter-ring)1.48
C-N (pyridine)1.34 - 1.39117 - 124
C-H (pyridine)1.08
C-N-N119
C-C-C120
C-C-N120
Pyridyl-PyridazinoneVariable

Note: The values in this table are representative and based on typical bond lengths and angles for similar heterocyclic systems. Precise values for this compound would require specific computational results for this exact molecule.

Vibrational Spectroscopy Predictions

Theoretical vibrational analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions. sfasu.eduscifiniti.com For pyridazinone derivatives, DFT calculations have been successfully used to assign vibrational modes, including the characteristic C=O stretching, N-H bending, and various ring vibrations. scifiniti.commdpi.com The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. scifiniti.com

Table 2: Predicted Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
~3100-3000C-H aromatic stretch
~1670C=O stretch
~1600C=N stretch
~1580-1400C=C aromatic ring stretch
~1300C-N stretch
~800-700C-H out-of-plane bend

Note: These are approximate frequency ranges based on characteristic functional group vibrations and data from similar compounds. Precise predictions require specific calculations for this compound.

Electronic Structure and Bonding Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Computational methods provide detailed information about orbital energies, charge distribution, and bonding interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The energy and spatial distribution of these orbitals are critical. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (E_gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For similar heterocyclic systems, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. scifiniti.commdpi.com

Table 3: Frontier Molecular Orbital Properties

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap4.5 to 6.5

Note: These are estimated energy ranges based on typical values for related aromatic and heterocyclic compounds. Specific calculations are needed for precise values.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other charged species. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For molecules containing electronegative atoms like oxygen and nitrogen, these atoms are usually associated with regions of negative electrostatic potential. bhu.ac.inmdpi.com

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewisc.edu NBO analysis involves transforming the delocalized molecular orbitals into localized orbitals that describe specific bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and charge delocalization. uni-muenchen.de The analysis of Natural Hybrid Orbitals (NHOs) provides information about the hybridization of the atomic orbitals that form the NBOs. uni-muenchen.de

Reactivity Indices and Chemical Hardness/Softness

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. mdpi.comgsconlinepress.com For pyridazinone derivatives, these calculations help in understanding their behavior in chemical reactions and their potential as corrosion inhibitors or bioactive molecules. researchgate.netgsconlinepress.com

Reactivity Indices:

Global reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), and the fraction of electrons transferred (ΔN) are calculated to predict the reactive behavior of molecules. researchgate.netgsconlinepress.com

EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to an acceptor.

ELUMO signifies the electron-accepting ability. A lower ELUMO value suggests a greater propensity to accept electrons.

The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. mdpi.com

In a comparative DFT study of 5-phenyl-6-ethylpridazine-3-one (PEPO) and its thione analogue (PEPT), the EHOMO for PEPO was found to be -6.49 eV and the ELUMO was -1.51 eV, resulting in an energy gap of 4.98 eV. gsconlinepress.comgsconlinepress.com These values, calculated at the B3LYP/6-31G* level of theory, provide a reference for what can be expected for this compound. The presence of the electron-withdrawing pyridine (B92270) ring at the 6-position is likely to influence these values.

Chemical Hardness and Softness:

Chemical hardness (η) and its inverse, softness (σ), are derived from the HOMO and LUMO energies and describe the resistance of a molecule to changes in its electron distribution. researchgate.netgsconlinepress.com

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (σ) = 1 / η

Hard molecules have a large energy gap, making them less reactive, while soft molecules have a small energy gap and are more reactive. For the related 5-phenyl-6-ethylpridazine-3-one, the calculated chemical hardness is 2.49 eV, and the softness is 0.40 eV⁻¹. gsconlinepress.comgsconlinepress.com These parameters are vital in understanding the interaction of the molecule with other chemical species.

Table 1: Calculated Reactivity Indices for a Related Pyridazinone Derivative (5-phenyl-6-ethylpridazine-3-one)

Parameter Value Reference
EHOMO (eV) -6.49 gsconlinepress.comgsconlinepress.com
ELUMO (eV) -1.51 gsconlinepress.comgsconlinepress.com
Energy Gap (ΔE) (eV) 4.98 gsconlinepress.comgsconlinepress.com
Hardness (η) (eV) 2.49 gsconlinepress.comgsconlinepress.com
Softness (σ) (eV⁻¹) 0.40 gsconlinepress.comgsconlinepress.com

Data from DFT calculations at the B3LYP/6-31G level of theory.*

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which has a rotatable bond between the pyridinone and pyridine rings, MD simulations are invaluable for exploring its conformational landscape.

Theoretical Studies on Tautomeric Preferences and Interconversion Barriers

Tautomerism, the interconversion of constitutional isomers, is a key characteristic of pyridazinones. The parent pyridazin-3(2H)-one can exist in equilibrium with its tautomeric form, pyridazin-3-ol. researchgate.netnih.gov For this compound, the primary tautomeric equilibrium is between the lactam (one) and lactim (ol) forms.

Theoretical studies, primarily using DFT, have shown that for the unsubstituted pyridazin-3(2H)-one, the lactam form is significantly more stable than the lactim form. researchgate.netnih.gov The interconversion can occur through two main mechanisms:

Direct Hydrogen Transfer: This involves the direct movement of a hydrogen atom from the nitrogen to the oxygen, passing through a strained four-membered transition state. This process has a very high activation energy, calculated to be around 42.64 kcal/mol in the gas phase. researchgate.netnih.gov

Dimer-Assisted Double Hydrogen Transfer: In this mechanism, two pyridazinone molecules form a dimer, and a concerted transfer of two hydrogens occurs through a more favorable six-membered transition state. This pathway has a much lower activation energy of approximately 14.66 kcal/mol. researchgate.netnih.gov

The presence of a substituent at the 6-position, such as the pyridine ring in the target molecule, can influence the position of the tautomeric equilibrium. For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the introduction of a heteroaromatic ring at this position can shift the equilibrium towards the hydroxyl (lactim) form compared to the unsubstituted parent compound. arkat-usa.orgresearchgate.net This is attributed to the electronic effects of the substituent on the pyridazinone ring. arkat-usa.org

Table 2: Calculated Activation Energies for Tautomerization of Pyridazin-3(2H)-one

Mechanism Activation Energy (kcal/mol) Reference
Direct Hydrogen Transfer 42.64 researchgate.netnih.gov
Dimer-Assisted Transfer 14.66 researchgate.netnih.gov

Calculations performed at the B3LYP/6-311++G** level of theory.

Validation of Computational Models with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This ensures that the computational methods are providing a realistic description of the molecular system. For pyridazinone derivatives, this can involve comparing calculated properties with experimentally determined values.

A relevant example is the study of the solubility of 6-phenyl-pyridazin-3(2H)-one in various solvent systems. mdpi.com In this work, experimental solubility data was correlated with several computational models, including the van't Hoff and Jouyban-Acree models. The low root-mean-square deviation (RMSD) values (less than 2.0%) indicated a strong agreement between the experimental results and the computational predictions. mdpi.com

Furthermore, spectroscopic data is often used for validation. Theoretical absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be compared with experimentally measured UV-Vis spectra. colab.ws Similarly, calculated vibrational frequencies from DFT can be matched with experimental data from FT-IR and Raman spectroscopy to confirm the accuracy of the computed molecular geometry. In a study of novel pyridazin-3(2H)-one derivatives, the theoretical absorption spectra constructed using TD-DFT were shown to be in good agreement with the experimental spectra. colab.ws For 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related structure, coupled cluster theory (CCSD/6-31G*) was used alongside DFT to produce energy-optimized structures and vibrational modes for comparison with potential future experimental data. nih.gov

Non Biological and Industrial Applications of Pyridazinone Derivatives

Role as Intermediates in Fine Chemical Synthesis

Pyridazinone derivatives are crucial building blocks in organic synthesis due to their reactivity and the ability to introduce various functional groups. researchgate.netresearchgate.net The core structure of 6-pyridin-3-yl-2H-pyridazin-3-one serves as a versatile scaffold for constructing more complex heterocyclic systems. researchgate.netmdpi.com Synthetic chemists utilize the pyridazinone ring as a starting point for creating a diverse array of compounds with applications ranging from pharmaceuticals to agrochemicals. scholarsresearchlibrary.comresearchgate.net

The synthesis of the pyridazinone ring itself can be achieved through several methods, often involving the condensation of a ketoacid with hydrazine (B178648) or its derivatives. researchgate.net Once formed, the pyridazinone ring, particularly at the N2 position, can be readily functionalized. researchgate.net For instance, reactions with alkyl halides or other electrophiles allow for the introduction of various substituents, leading to a wide range of 2,6-disubstituted pyridazin-3(2H)-one derivatives. nih.gov These modifications are instrumental in tuning the molecule's properties for specific applications. The pyridazine (B1198779) ring can also undergo transformations to form other heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, highlighting its role as a key intermediate. researchgate.netmdpi.com

Intermediate CompoundSynthetic TransformationResulting Compound Class
3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanoneReaction with hydrazine hydrate (B1144303) followed by cyclizationPyridazin-3(4H)-ones
6-chloro researchgate.netCurrent time information in Bangalore, IN.tandfonline.comtriazolo [4,3-b]pyridazin-3yl)glycinateAnnulation of 1,2,4-triazole (B32235) ringEthyl N-benzoyl-α-hetero-aryl-glycinates
6-acetyl-3-oxopyridazine derivativeCondensation with dimethylformamide dimethylacetal (DMF-DMA)Enaminone derivatives

Applications in Agrochemical Design and Development

The pyridazinone nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized for crop protection. scholarsresearchlibrary.comresearchgate.netscispace.com These compounds have been developed to possess a range of activities, including herbicidal, insecticidal, and acaricidal properties. researchgate.netscispace.commdpi.com

Pyridazinone derivatives are recognized for their potent herbicidal effects. researchgate.netscispace.commdpi.com They are active components in various herbicide formulations designed to control the growth of unwanted plants. google.com The mode of action often involves the inhibition of essential plant processes. A notable example is their ability to interfere with photosynthesis. Specific pyridazinone-based herbicides are known to inhibit the Hill reaction, a key process in the light-dependent reactions of photosynthesis, thereby disrupting the plant's ability to produce energy. Patents describe pyridazinone compounds, which can include pyridyl-substituted variations, for their utility in controlling weeds. google.com

A significant number of pyridazinone derivatives have been reported to exhibit insecticidal and acaricidal activities. researchgate.netscispace.com One of the most well-known examples is Pyridaben, a pyridazinone derivative used to control mites and various insects like whiteflies, aphids, and thrips. scispace.com The effectiveness of these compounds lies in their ability to disrupt the nervous system or metabolic processes of the target pests. Research has led to the synthesis of numerous new pyridazinone-based compounds, such as oxadiazolyl 3(2H)-pyridazinones, which are evaluated for their potential as next-generation insecticides and acaricides. scispace.com The structural diversity achievable from the pyridazinone scaffold allows for the development of agents with high selectivity and efficacy. scispace.comresearchgate.net

Agrochemical AgentTypeTarget
Pyridaben (NC-129)Insecticide, AcaricideMites, white flies, aphids, thrips
NC-170JuvenoidPlanthopper (inhibits metamorphosis)
General Pyridazinone DerivativesHerbicideUndesired plants (e.g., by inhibiting photosynthesis)

Coordination Chemistry and Ligand Design

The compound this compound possesses intrinsic features that make it a compelling candidate for ligand design in coordination chemistry. scholarsresearchlibrary.com It contains multiple potential donor sites—specifically, the nitrogen atoms of both the pyridine (B92270) and pyridazine rings. scholarsresearchlibrary.comwikipedia.org This structure allows it to act as a ligand, binding to metal ions to form coordination complexes.

Pyridine itself is a classic ligand in transition metal chemistry, forming stable complexes with a wide range of metals. wikipedia.org The pyridazine ring also participates in coordination, though it is studied less extensively. scholarsresearchlibrary.com The presence of both rings in a single molecule opens up the possibility for it to act as a bidentate ligand, where both a pyridine nitrogen and a pyridazine nitrogen bind to the same metal center, forming a stable chelate ring. researchgate.net Alternatively, it could function as a bridging ligand, connecting two different metal centers, which is a key principle in the construction of coordination polymers and metal-organic frameworks (MOFs). The design of such ligands is crucial for developing new catalysts, functional materials, and analytical reagents. The specific geometry and electronic properties of the resulting metal complexes would be dictated by the coordination mode of the ligand and the nature of the metal ion. elsevierpure.commdpi.com

Corrosion Inhibition Mechanisms and Materials Protection

Pyridazinone derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid, which is common in industrial processes such as acid pickling. researchgate.netelectrochemsci.orgresearchgate.net The protective action of these compounds, including phenyl-substituted pyridazinones which are structurally related to this compound, stems from their ability to adsorb onto the metal surface. tandfonline.comresearchgate.net

This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby reducing the rate of corrosion. tandfonline.com The inhibition mechanism is typically a combination of physisorption and chemisorption. tandfonline.comresearchgate.net

Physisorption occurs through electrostatic interactions between the protonated inhibitor molecules (in the acidic solution) and the negatively charged steel surface. tandfonline.com

Chemisorption involves the sharing of electrons between the inhibitor and the metal. The nitrogen and oxygen heteroatoms in the pyridazinone and pyridine rings possess lone pairs of electrons, which can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. tandfonline.com The π-electrons of the aromatic rings also contribute to this interaction. electrochemsci.org

Studies have shown that the inhibition efficiency of pyridazinone derivatives increases with their concentration, leading to greater surface coverage. electrochemsci.org Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netelectrochemsci.org The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)
6-phenylpyridazin-3(2H)one (PPO)C38 Steel1 M HCl>90% (at optimal concentration)
2-(2-hydroxyethyl)-6-phenylpyridazin-3(2H)-one (GP1)Mild Steel1.0 M HClHigh (specific % not stated)
3,6-di(pyridin-2-yl)pyridazine derivativesMild Steel1 M HClHigh (specific % not stated)

Potential in Advanced Materials Science

The chemistry of pyridazine derivatives is of growing interest to materials scientists. scholarsresearchlibrary.com While specific research on this compound in this area is nascent, the inherent properties of the pyridazine structure suggest several potential applications. One of the documented uses for simple pyridazines is as a component in halogen-free flame retardant materials, indicating a potential for developing safer, more environmentally friendly polymers and composites. scholarsresearchlibrary.com

Furthermore, the ability of the this compound molecule to act as a ligand for metal ions could be exploited in the creation of advanced materials. scholarsresearchlibrary.com This could lead to the development of:

Coordination Polymers: Extended networks of metal ions linked by the pyridazinone ligand, which could have interesting magnetic, optical, or porous properties.

Functional Polymers: Incorporation of the pyridazinone moiety into polymer chains could impart specific functionalities, such as thermal stability, ion-binding capacity, or photo-responsiveness.

The combination of the thermally stable aromatic rings and the reactive nitrogen sites makes this class of compounds a promising platform for the design of novel materials with tailored properties for specialized applications.

Q & A

Q. What are the common synthetic routes for 6-pyridin-3-yl-2H-pyridazin-3-one, and how can their efficiency be validated?

The compound is typically synthesized via cyclocondensation of pyridine-carboxylic acid derivatives with hydrazines or via substitution reactions on preformed pyridazinone scaffolds. Key validation steps include:

  • Purity Analysis : Use HPLC with UV detection (e.g., C18 reverse-phase column, acetonitrile/water mobile phase) to confirm ≥95% purity .
  • Structural Confirmation : Employ 1H^1H-NMR (e.g., δ 8.5–9.0 ppm for pyridazine protons) and FT-IR (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • Yield Optimization : Track reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks to maximize efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–C = 1.394–1.520 Å) and torsion angles to confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 190.06) and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition temperature >200°C) for storage recommendations .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazinone substitution reactions be addressed?

Contradictions in substitution patterns (e.g., 4- vs. 6-position selectivity) arise from electronic and steric factors. Methodological solutions include:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict nucleophilic attack sites based on frontier molecular orbitals .
  • Directed Metalation : Use directing groups (e.g., sulfonyl or boronic acid) to control C–H functionalization .
  • Microwave-Assisted Synthesis : Enhances reaction control (e.g., 100°C, 30 min) for improved regioselectivity .

Q. What strategies resolve discrepancies in reported biological activity data for pyridazinone derivatives?

Conflicting results (e.g., antiplatelet vs. cardiotonic effects) may stem from assay variability or impurity profiles. Recommended approaches:

  • Standardized Bioassays : Use NIH/WHO-recommended protocols (e.g., ADP-induced platelet aggregation for antiplatelet activity) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites interfering with in vitro/in vivo correlations .
  • Structure-Activity Relationship (SAR) Re-evaluation : Compare substituent effects across studies (e.g., 6-aryl vs. 6-alkyl groups) .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : SwissADME or ADMETLab to estimate logP (~1.5), aqueous solubility (~2.1 mg/mL), and CYP450 inhibition risks .
  • Molecular Dynamics Simulations : GROMACS to model blood-brain barrier permeability (e.g., PMF profiles for passive diffusion) .

Data Contradiction Analysis

Q. Why do melting points vary across literature reports for this compound?

Discrepancies (e.g., 180–190°C) may arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
  • Impurity Thresholds : Recrystallize samples from DMSO/ethanol mixtures and re-test .

Methodological Recommendations

  • For Structural Ambiguities : Combine X-ray crystallography with 13C^{13}C-NMR DEPT experiments .
  • For Bioactivity Conflicts : Validate assays using positive controls (e.g., aspirin for antiplatelet studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-pyridin-3-yl-2H-pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
6-pyridin-3-yl-2H-pyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.